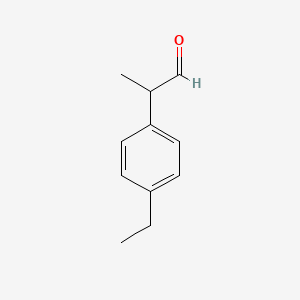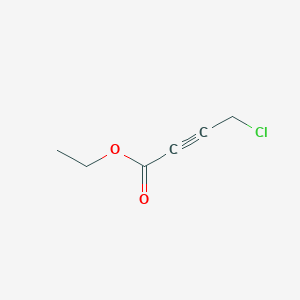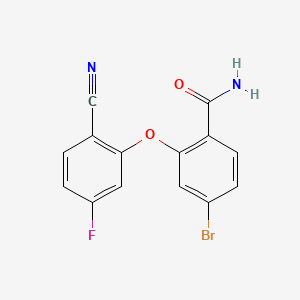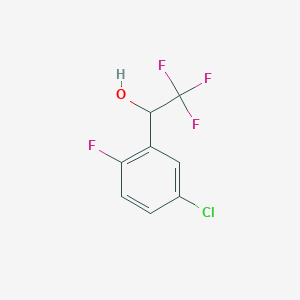![molecular formula C10H14N2O B13609398 1-[(6-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13609398.png)
1-[(6-Methoxy-2-pyridinyl)methyl]cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-Methoxy-2-pyridinyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C9H12N2O It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Methoxy-2-pyridinyl)methyl]cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-methoxypyridine.
Formation of Intermediate: The 6-methoxypyridine undergoes a reaction with a suitable cyclopropanating agent, such as diazomethane, to form the cyclopropane intermediate.
Amination: The intermediate is then subjected to amination using reagents like ammonia or amines under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(6-Methoxy-2-pyridinyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products:
Oxidation: Formation of 6-methoxypyridine-2-carboxylic acid.
Reduction: Formation of 1-[(6-methoxy-2-pyridinyl)methyl]piperidine.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(6-Methoxy-2-pyridinyl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxy group and the cyclopropane ring play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic pathways, depending on the biological context.
Similar Compounds:
- 1-[(6-Methoxy-3-pyridinyl)methyl]cyclopropanamine
- 1-[(6-Methyl-2-pyridinyl)methyl]cyclopropanamine
- 1-[(6-Methoxy-2-methyl-3-pyridinyl)methyl]cyclopropanamine
Comparison: this compound stands out due to its unique combination of a methoxy-substituted pyridine ring and a cyclopropane moiety. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-[(6-methoxypyridin-2-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H14N2O/c1-13-9-4-2-3-8(12-9)7-10(11)5-6-10/h2-4H,5-7,11H2,1H3 |
Clave InChI |
DMQPHVRQPJXXNV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=N1)CC2(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic Acid](/img/structure/B13609371.png)


![{1-[(3-chloro-2-fluorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B13609396.png)
